

Levoxadrol's Interaction with Ion Channels: A Technical Guide

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Compound of Interest

Compound Name: *Levoxadrol*

Cat. No.: *B1675189*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the ion channel interactions of **Levoxadrol**, the levorotatory isomer of racemorphan, is limited in publicly available literature. This guide provides an in-depth analysis of the ion channel interactions of its closely related compounds, Dextromethorphan (DXM) and its primary active metabolite, Dextrorphan (DXO). **Levoxadrol** is the enantiomer of Dextrorphan. Due to their structural similarities as stereoisomers, their interactions with ion channels, particularly their primary target, the NMDA receptor, are expected to share fundamental mechanisms. This document synthesizes available data to provide a comprehensive technical overview for research and drug development purposes.

Core Interaction: NMDA Receptor Antagonism

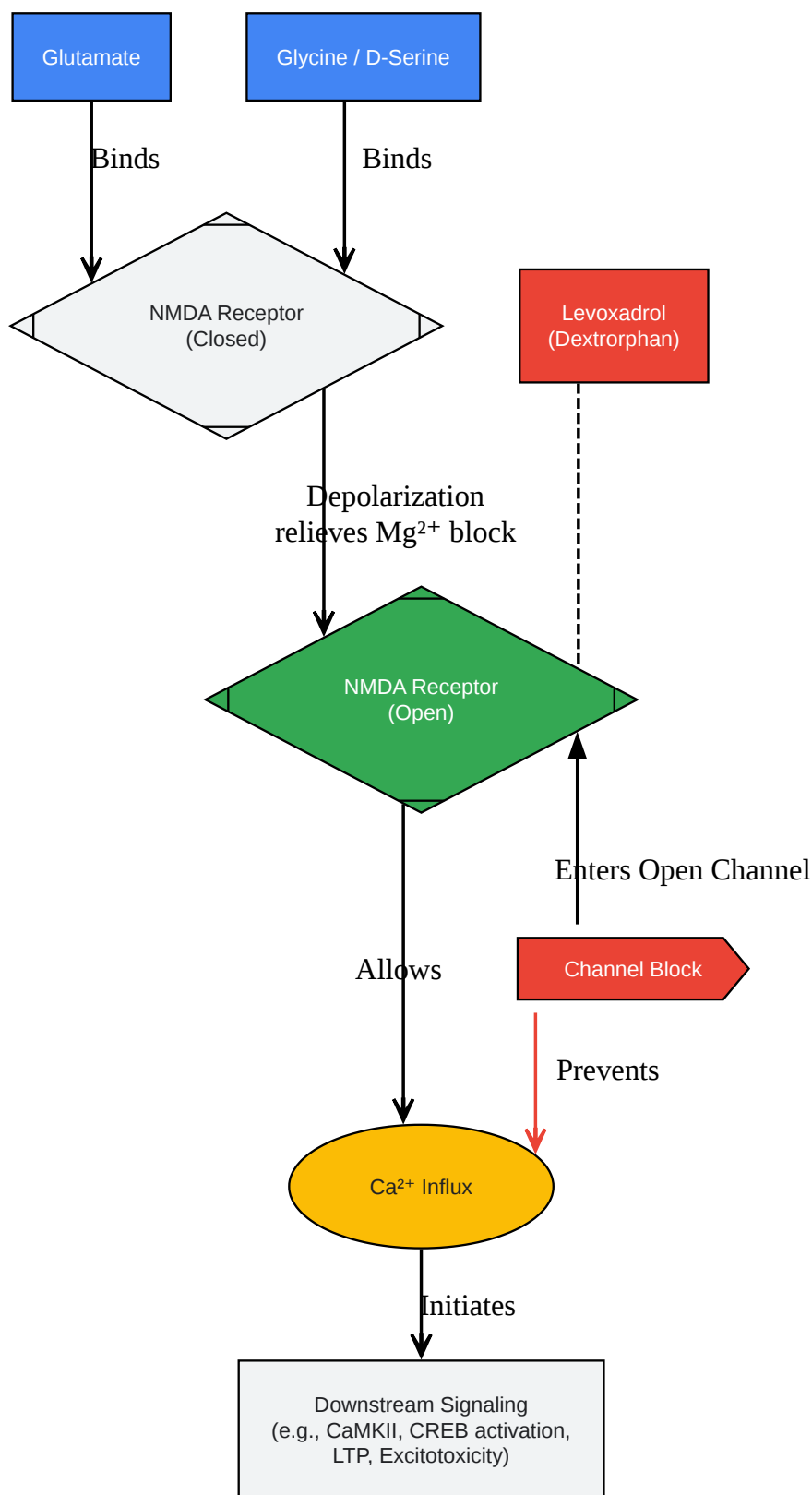
Levoxadrol, through its close relation to Dextrorphan, is classified as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The primary mechanism of action is an open-channel block of the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.

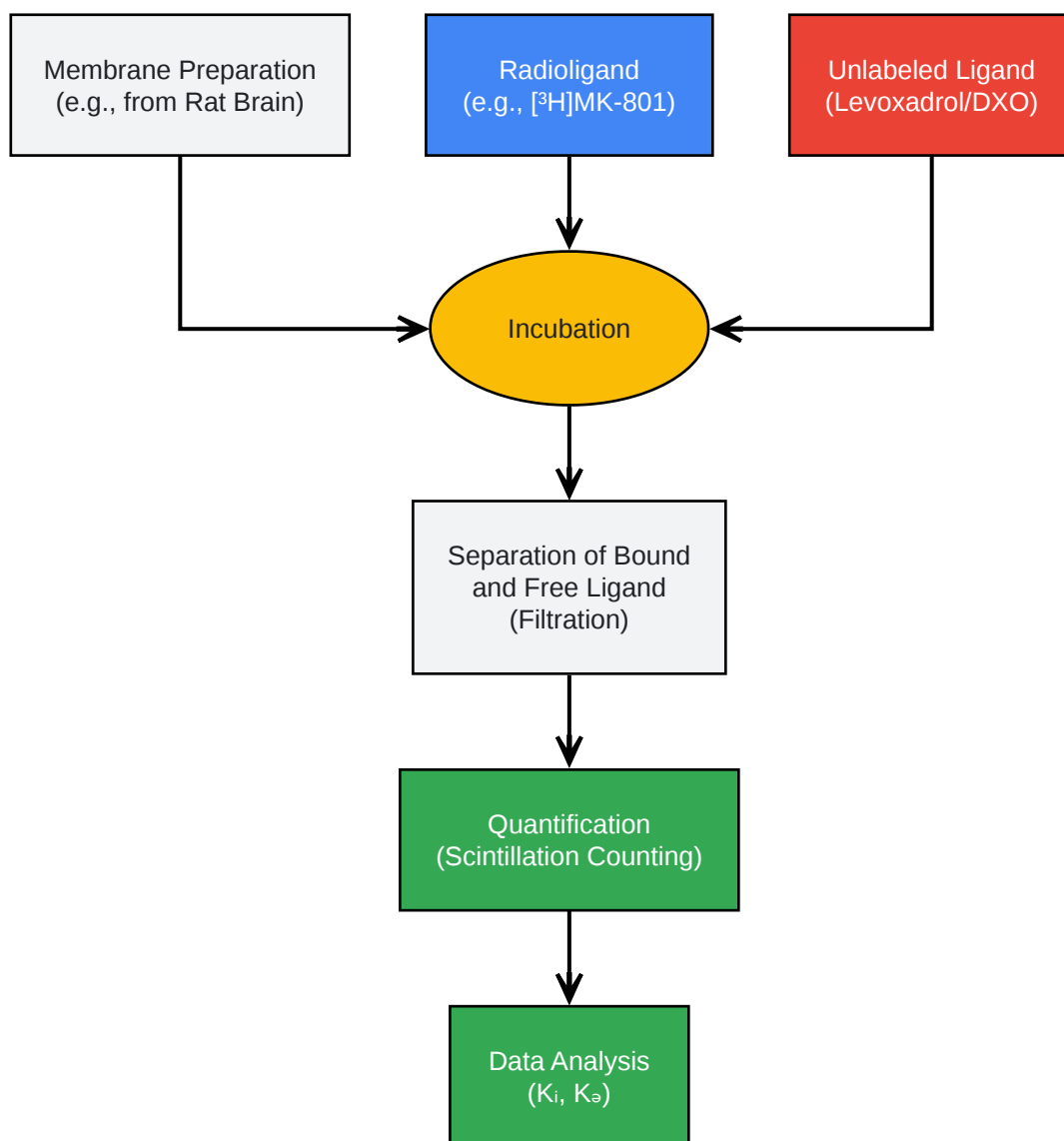
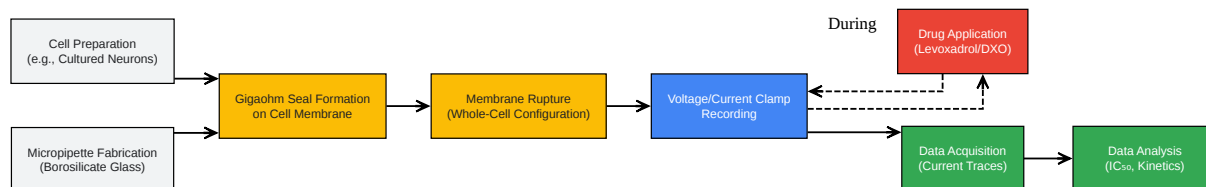
Mechanism of Action at the NMDA Receptor

Dextrorphan binds to a site within the ion channel pore of the NMDA receptor, physically obstructing the flow of cations such as Ca^{2+} and Na^{+} . This blockade is voltage-dependent and requires the channel to be in an open state, meaning both glutamate and a co-agonist (glycine or D-serine) must be bound to the receptor.

Signaling Pathway

The binding of **Levoxadrol**'s surrogate, Dextrorphan, to the NMDA receptor channel pore interrupts the normal signaling cascade.





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